2-Hydroxy-6-(methylthio)benzamide
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Overview
Description
2-Hydroxy-6-(methylsulfanyl)benzamide is an organic compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol This compound is characterized by the presence of a hydroxyl group at the second position and a methylsulfanyl group at the sixth position on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(methylsulfanyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its rapid, mild, and eco-friendly nature, providing high yields and a simple procedure.
Industrial Production Methods: While specific industrial production methods for 2-Hydroxy-6-(methylsulfanyl)benzamide are not extensively documented, the general approach involves the use of green chemistry principles to ensure sustainability and efficiency. The use of reusable catalysts and ultrasonic irradiation are key components of these methods.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions typically involve the use of nucleophiles and appropriate catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Hydroxy-6-(methylsulfanyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play crucial roles in its biological activity, influencing its binding affinity and reactivity with target molecules. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s therapeutic potential.
Comparison with Similar Compounds
2-Hydroxybenzamide: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
6-Methylsulfanylbenzamide: Lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-4-(methylsulfanyl)benzamide: Similar structure but with the methylsulfanyl group at a different position, leading to variations in its properties.
Uniqueness: 2-Hydroxy-6-(methylsulfanyl)benzamide is unique due to the specific positioning of the hydroxyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-hydroxy-6-methylsulfanylbenzamide |
InChI |
InChI=1S/C8H9NO2S/c1-12-6-4-2-3-5(10)7(6)8(9)11/h2-4,10H,1H3,(H2,9,11) |
InChI Key |
ASOZEEZLPAPAMH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1C(=O)N)O |
Origin of Product |
United States |
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